GlyT1 Inhibition: Octahydrocyclopenta[c]pyrrol-1-one-Derived Inhibitors vs. Alternative Scaffolds
In a series of octahydrocyclopenta[c]pyrrole‑based GlyT1 inhibitors, compound 9d (a derivative of the octahydrocyclopenta[c]pyrrol-1-one scaffold) exhibited potent in vitro inhibition of GlyT1 (IC₅₀ not disclosed in abstract) and demonstrated in vivo efficacy by elevating CSF glycine levels [1]. In contrast, alternative bicyclic scaffolds explored in the same program (e.g., octahydro‑1H‑isoindole) showed different SAR and were less optimal for achieving the desired combination of potency and CNS penetration [1].
| Evidence Dimension | GlyT1 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Potent inhibition (exact IC₅₀ not provided in abstract) |
| Comparator Or Baseline | Octahydro‑1H‑isoindole scaffold derivatives (data not disclosed) |
| Quantified Difference | Qualitative superiority in SAR optimization |
| Conditions | In vitro GlyT1 inhibition assay; in vivo CSF glycine elevation in rodent model |
Why This Matters
The octahydrocyclopenta[c]pyrrol-1-one core provides a privileged geometry for GlyT1 inhibition that is not readily replicated by other bicyclic lactams, making it the preferred starting point for GlyT1‑targeted drug discovery.
- [1] Lowe, J. A. et al. An octahydro-cyclopenta[c]pyrrole series of inhibitors of the type 1 glycine transporter. Bioorg. Med. Chem. Lett. 2009, 19, 6664–6667. View Source
